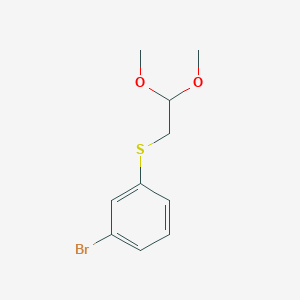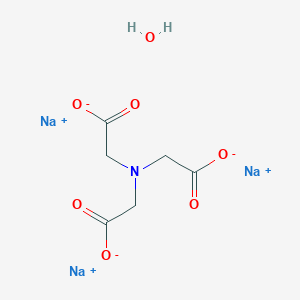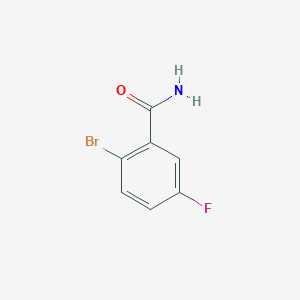
2-Bromo-5-fluorobenzamide
Übersicht
Beschreibung
2-Bromo-5-fluorobenzamide, also known as 2-bromo-5-fluorobenzoyl chloride, is a compound belonging to the class of organic compounds known as fluorobenzamides. It is a colorless, crystalline solid with a molecular weight of 212.99 g/mol and a melting point of 146-148 °C. It is soluble in water, alcohol, and acetone and is used as a reagent in organic synthesis. It is also used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluorobenzamide derivatives have been synthesized and evaluated for their affinity and selectivity for the sigma(2)-receptor, a protein upregulated in proliferating tumor cells. These compounds have shown potential in identifying breast tumors in vivo, indicating their applicability in cancer imaging and diagnosis (Rowland et al., 2006).
The crystal structure analysis of benzamide compounds, including those related to this compound, provides insights into their molecular configuration, which is crucial for understanding their interactions in biological systems (Suchetan et al., 2016).
Fluorobenzamide derivatives, including this compound analogs, have shown promising antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Desai et al., 2013).
Studies on the synthesis and evaluation of benzamide derivatives, including this compound, for various applications such as in electrochemical reactions, highlight their versatility in chemical synthesis and potential applications in material science (Begley & Grimshaw, 1977).
This compound-related compounds have been studied for their potential in PET (Positron Emission Tomography) imaging, particularly for targeting serotonin receptors, which are important in neurological studies (Mertens et al., 1994).
Charge density analysis of benzamide compounds, including those related to this compound, has been carried out to understand intermolecular interactions in molecular crystals. This research is vital in the field of crystallography and material science (Hathwar & Row, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-5-fluorobenzamide are currently not well-defined in the literature. This compound is a derivative of benzamide, and benzamides have been known to interact with various biological targets, including enzymes and receptors. The specific targets for this compound remain to be identified .
Mode of Action
The mode of action of this compound is not explicitly reported in the available literature. As a benzamide derivative, it may share similar modes of action with other benzamides, which often act by binding to their target proteins and modulating their activity. The bromine and fluorine substitutions on the benzamide ring may confer unique interactions with its targets .
Pharmacokinetics
It is generally expected that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .
Result of Action
As a benzamide derivative, it may exert effects similar to other benzamides, which can include modulation of enzyme activity, alteration of signal transduction pathways, or changes in cellular metabolism .
Eigenschaften
IUPAC Name |
2-bromo-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKACIBALIJPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380952 | |
| Record name | 2-bromo-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006-34-4 | |
| Record name | 2-bromo-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



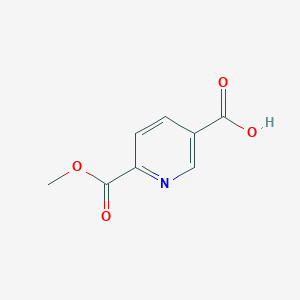
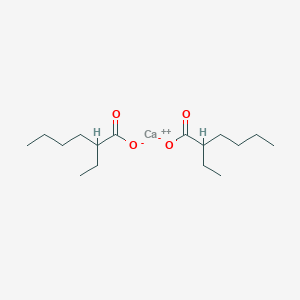


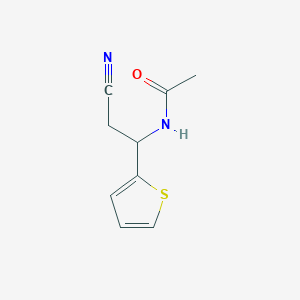


methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)


